![molecular formula C27H27NO6S B11159110 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11159110.png)
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
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Overview
Description
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes a benzo[c]chromene core, a sulfonyl group, and a hexanoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: A synthetic cannabinoid with potential therapeutic applications.
2-((4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide: Another benzochromene derivative with different functional groups.
Uniqueness
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
Chemical Structure and Properties
The molecular formula of this compound is C25H23NO6S with a molecular weight of 465.52 g/mol. The structure features a benzo[c]chromene core, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C25H23NO6S |
Molecular Weight | 465.52 g/mol |
CAS Number | Not specified |
SMILES Representation | CCC(NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C=C2C(=O)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C) |
Anticancer Activity
Recent studies have indicated that compounds similar to 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate exhibit significant anticancer properties. For instance, derivatives of benzochromenes have been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.
Anti-inflammatory Effects
Research has demonstrated that compounds in this class can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
Some derivatives have shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting key metabolic pathways.
Neuroprotective Effects
There is emerging evidence suggesting that these compounds may also possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. They may act by reducing oxidative stress and inflammation in neural tissues.
Study 1: Anticancer Properties
A study focusing on the anticancer effects of similar compounds revealed that they significantly inhibited the growth of HT-29 colon cancer cells with an IC50 value of approximately 10 µM. The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Anti-inflammatory Mechanism
Another investigation into the anti-inflammatory effects found that a related compound reduced LPS-induced inflammation in macrophages by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications for inflammatory diseases.
Properties
Molecular Formula |
C27H27NO6S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C27H27NO6S/c1-18-11-13-20(14-12-18)35(31,32)28-17-7-3-4-10-25(29)33-24-16-15-22-21-8-5-6-9-23(21)27(30)34-26(22)19(24)2/h5-6,8-9,11-16,28H,3-4,7,10,17H2,1-2H3 |
InChI Key |
FBCMTZPYRAZIQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)C |
Origin of Product |
United States |
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